EGFR-IN-147 vs. Gefitinib: Potency Comparison in Enzymatic Assays
EGFR-IN-147 demonstrates 14% inhibition of EGFR at a concentration of 1 μM [1]. In contrast, gefitinib, a first-generation EGFR TKI, exhibits an IC50 of 33 nM against wild-type EGFR . This ~20-fold difference in effective concentration underscores that EGFR-IN-147 is a significantly weaker inhibitor, positioning it as a starting point for lead optimization rather than a potent tool compound.
| Evidence Dimension | In vitro enzymatic inhibition of EGFR |
|---|---|
| Target Compound Data | 14% inhibition at 1 μM |
| Comparator Or Baseline | Gefitinib: IC50 = 33 nM |
| Quantified Difference | EGFR-IN-147 requires >30× higher concentration to achieve comparable inhibition (estimate based on % inhibition vs. IC50) |
| Conditions | EGFR enzymatic assay (specific conditions not reported for EGFR-IN-147; gefitinib data from standard kinase assay) |
Why This Matters
This quantitative difference defines distinct application windows: EGFR-IN-147 for hit exploration, while gefitinib is a reference standard for potent EGFR inhibition.
- [1] MedChemExpress. EGFR-IN-147 (compound ID-5841161). Accessed 2026. View Source
